molecular formula C11H11N B2581223 1H-Indole, 6-(1-methylethenyl)- CAS No. 865376-42-7

1H-Indole, 6-(1-methylethenyl)-

Cat. No.: B2581223
CAS No.: 865376-42-7
M. Wt: 157.216
InChI Key: QIBSTGKMRGBTGS-UHFFFAOYSA-N
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Description

1H-Indole, 6-(1-methylethenyl)- is a derivative of indole, a bicyclic aromatic heterocycle consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of a 1-methylethenyl group at the 6-position of the indole ring. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 6-(1-methylethenyl)- can be achieved through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of aniline triflamide with a suitable alkene in the presence of palladium(II) acetate and a bidentate ligand such as D t-BPF, along with a base like triethylamine, can yield the desired indole derivative . The reaction is typically carried out under reflux conditions in a solvent mixture of toluene and acetonitrile .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale catalytic processes. The use of continuous flow reactors and high-throughput screening techniques can optimize reaction conditions and improve yields. Additionally, biocatalytic approaches using engineered microbial strains have been explored for the production of indole derivatives from renewable feedstocks .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 6-(1-methylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 1H-indole derivatives with reduced side chains.

    Substitution: Formation of nitro- or halogen-substituted indoles.

Scientific Research Applications

1H-Indole, 6-(1-methylethenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 6-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound may interact with cellular receptors and enzymes, modulating various biological processes.

Comparison with Similar Compounds

1H-Indole, 6-(1-methylethenyl)- can be compared with other indole derivatives such as:

    1H-Indole, 3-(1-methylethenyl)-: Similar structure but with the 1-methylethenyl group at the 3-position.

    1H-Indole, 5-(1-methylethenyl)-: Similar structure but with the 1-methylethenyl group at the 5-position.

    1H-Indole, 7-(1-methylethenyl)-: Similar structure but with the 1-methylethenyl group at the 7-position.

The uniqueness of 1H-Indole, 6-(1-methylethenyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-prop-1-en-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8(2)10-4-3-9-5-6-12-11(9)7-10/h3-7,12H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBSTGKMRGBTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865376-42-7
Record name 6-(prop-1-en-2-yl)-1H-indole
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